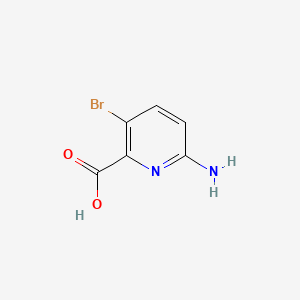

6-Amino-3-bromopicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSVCDGYFKKWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674464 | |

| Record name | 6-Amino-3-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-61-4 | |

| Record name | 6-Amino-3-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3-bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-3-bromopicolinic acid: A Versatile Scaffold for Agrochemical and Pharmaceutical Innovation

CAS Number: 1033201-61-4[1][2]

Authored by a Senior Application Scientist

Abstract

6-Amino-3-bromopicolinic acid is a trifunctional heterocyclic compound of significant interest in modern synthetic chemistry. Its unique architecture, featuring a pyridine core substituted with amino, bromo, and carboxylic acid moieties, offers three distinct points for chemical modification. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, established and putative synthetic routes, and its pivotal role as a key building block in the development of next-generation pharmaceuticals and agrochemicals. Particular emphasis is placed on the strategic utilization of its reactive sites in the synthesis of novel synthetic auxin herbicides and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Value of a Trifunctional Pyridine Core

Pyridinecarboxylic acids are a class of compounds recognized as "privileged scaffolds" in medicinal chemistry and agrochemical design.[3] The pyridine ring can engage in critical hydrogen bonding and π-π stacking interactions with biological targets, while the carboxylic acid group provides a handle for further derivatization and can interact with metal ions, a key feature in many enzyme inhibition mechanisms.

This compound emerges as a particularly valuable derivative. The strategic placement of three distinct functional groups on the picolinic acid (pyridine-2-carboxylic acid) framework creates a powerful tool for constructing complex molecular architectures:

-

The Carboxylic Acid (C2-position): Enables the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships and the modulation of pharmacokinetic properties.

-

The Bromo Group (C3-position): Serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkynyl, and amino moieties, facilitating the rapid generation of compound libraries.

-

The Amino Group (C6-position): Acts as a potent directing group in electrophilic aromatic substitution and provides a nucleophilic center for further functionalization. Its presence also significantly influences the electronic properties of the pyridine ring and can serve as a key interaction point with biological targets.

This guide will delve into the technical specifics of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and formulation.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1033201-61-4 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1] |

| IUPAC Name | 6-Amino-3-bromopyridine-2-carboxylic acid | [1] |

| Predicted pKa | 3.99 ± 0.10 | |

| Predicted Boiling Point | 412.2 ± 45.0 °C | |

| Predicted Density | 1.909 ± 0.06 g/cm³ |

Spectroscopic Characteristics

While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles.[4][5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the three substituents. The protons of the amino group (NH₂) and the carboxylic acid (COOH) will likely appear as broad singlets, and their signals will be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the pyridine ring. The carboxyl carbon (C=O) is expected to have a characteristic downfield chemical shift in the range of 160-180 ppm.[7] The carbon atoms attached to the bromine and nitrogen atoms will also exhibit predictable shifts based on their electronic environments.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid is expected in the 2500-3500 cm⁻¹ region.[7] The C=O stretch of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. N-H stretching vibrations from the primary amine will be visible in the 3300-3500 cm⁻¹ range. Characteristic C=C and C=N stretching vibrations of the pyridine ring will also be present in the fingerprint region.[5][6]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, an isotopic peak at M+2 of nearly equal intensity will be a definitive feature, confirming the presence of a single bromine atom.

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways, typically involving the sequential functionalization of a pyridine precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Logical Synthesis Workflow

The general logic for synthesizing this trifunctional molecule involves starting with a less complex pyridine derivative and introducing the functional groups in a controlled manner. A common strategy is to start with a 6-aminopicolinic acid or a related precursor and introduce the bromine atom via electrophilic aromatic substitution.

Caption: General workflow for synthesizing this compound.

Representative Experimental Protocol: Electrophilic Bromination

This protocol is a representative method based on established procedures for the bromination of activated pyridine rings.[3] Researchers should perform their own optimization.

Objective: To synthesize this compound via selective bromination of 6-aminopicolinic acid.

Materials:

-

6-Aminopicolinic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separation funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-aminopicolinic acid (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature. The amino group at the 6-position acts as an activating and directing group, favoring substitution at the 3- and 5-positions. Careful control of stoichiometry is crucial to minimize di-bromination.[3]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and water. Carefully neutralize with saturated sodium bicarbonate solution. Separate the aqueous layer and extract it two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, IR, MS). The presence of the M/M+2 isotope pattern in the mass spectrum is a key indicator of successful bromination.

Applications in Research and Development

The trifunctional nature of this compound makes it a highly sought-after intermediate for synthesizing more complex molecules with potential biological activity.

Agrochemicals: A Scaffold for Novel Auxin Herbicides

Picolinic acid derivatives are a major class of synthetic auxin herbicides.[8] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability in plants leads to uncontrolled growth and eventual death of susceptible broadleaf weeds.[9]

This compound is an ideal starting point for creating new auxin herbicides. The bromo-substituent at the 6-position (note: the topic molecule has the amino group at the 6-position and bromo at the 3-position, which is a common pattern for modification) is often replaced with various aryl or heteroaryl groups via cross-coupling reactions to discover novel, potent herbicidal molecules.[10][11]

Mechanism of Action: Synthetic Auxins

Caption: Simplified signaling pathway for synthetic auxin herbicides.[9]

Pharmaceuticals: An Intermediate for Drug Discovery

The substituted pyridine scaffold is a cornerstone of modern drug discovery. The functional groups of this compound allow for its elaboration into a wide range of potential therapeutic agents. For example, its carboxylic acid analog has been identified as a direct precursor for certain anticoagulant Active Pharmaceutical Ingredients (APIs).[12] The ability to use the bromine and amino groups for further diversification makes it a valuable starting material for generating libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust. Wash skin thoroughly after handling.

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its trifunctional nature provides a roadmap for the efficient construction of complex molecules with tailored biological activities. As the demand for novel and effective agrochemicals and pharmaceuticals continues to grow, the importance of scaffolds like this compound in discovery and development pipelines is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

- Google Patents. (n.d.). CN103554160A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

- Google Patents. (n.d.). US7491520B2 - Biochemical synthesis of 6-amino caproic acid.

- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.

- European Patent Office. (n.d.). EP0000816A1 - Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.

-

Grossmann, K. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-6-bromopicolinic acid. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

-

ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms. Retrieved from [Link]

- Google Patents. (n.d.). CN110627727A - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.

-

Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mode of Action of the Growth Regulator Herbicides. Retrieved from [Link]

-

ResearchGate. (2010). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Retrieved from [Link]

-

OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Elsevier. (2018). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

Sources

- 1. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-6-bromopicolinic acid 95% | CAS: 1052708-46-9 | AChemBlock [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3) - Arabian Journal of Chemistry [arabjchem.org]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. my.ucanr.edu [my.ucanr.edu]

- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. irl.umsl.edu [irl.umsl.edu]

An In-depth Technical Guide to 6-Amino-3-bromopicolinic Acid: A Versatile Scaffold for Modern Chemistry

Introduction: The Strategic Value of Substituted Picolinic Acids

Picolinic acid derivatives are a cornerstone of modern medicinal chemistry and materials science, recognized as "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds.[1] The inherent features of the pyridine ring—its electron-deficient nature, ability to engage in hydrogen bonding and π-π stacking—combined with the versatile reactivity of the carboxylic acid group, make these molecules ideal starting points for the synthesis of complex molecular architectures.[1] The strategic introduction of amino and bromo functionalities, as seen in 6-Amino-3-bromopicolinic acid, further enhances its utility, providing orthogonal handles for a diverse range of chemical transformations. This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Core Chemical Properties and Identification

This compound is a trifunctional organic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position, a bromine atom at the 3-position, and an amino group at the 6-position. This unique arrangement of functional groups dictates its reactivity and potential applications.

| Property | Value | Source |

| IUPAC Name | 6-Amino-3-bromopyridine-2-carboxylic acid | - |

| CAS Number | 1033201-61-4 | [2] |

| Molecular Formula | C₆H₅BrN₂O₂ | - |

| Molecular Weight | 217.02 g/mol | - |

| Canonical SMILES | C1=CC(=C(C(=O)O)N=C1N)Br | - |

| Predicted pKa | 3.99 ± 0.10 | [3] |

| Predicted Boiling Point | 412.2 ± 45.0 °C | [3] |

| Predicted Density | 1.909 ± 0.06 g/cm³ | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 6-aminopicolinic acid. The key transformation is the selective bromination at the 3-position of the pyridine ring.

Diagram 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 6-aminopicolinic acid via electrophilic bromination.

Materials:

-

6-Aminopicolinic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-aminopicolinic acid.

-

Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material. Stir the solution at room temperature until all the solid has dissolved.

-

Bromination: Cool the solution in an ice bath to 0 °C. Slowly add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The amino group at the 6-position is an activating group that directs the electrophilic bromine to the 3- and 5-positions. Careful control of stoichiometry and temperature helps to achieve selective bromination at the 3-position.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques.

1H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position will likely appear as a doublet coupled to the proton at the 5-position. The proton at the 5-position will appear as a doublet coupled to the proton at the 4-position.

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group is expected. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton will be observed, typically at a downfield chemical shift.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups. Aromatic carbons typically appear in the range of 110-160 ppm, while the carboxylic acid carbon will be further downfield, typically around 165-185 ppm.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[7][8]

-

N-H Stretch (Amine): Two medium intensity peaks in the region of 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric stretching vibrations of the primary amine.[9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[7][10]

-

C=C and C=N Stretches (Aromatic Ring): Several peaks of variable intensity in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.[10]

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-650 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units will be observed. Common fragmentation patterns for amino acids include the loss of water (H₂O), ammonia (NH₃), and the carboxylic acid group (COOH).[11][12][13][14]

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound provides a versatile platform for a wide range of chemical transformations, allowing for the strategic introduction of molecular diversity.

Diagram 2: Reactivity map of this compound.

Reactions at the Carboxylic Acid Group: Esterification

The carboxylic acid moiety can be readily converted to its corresponding ester, a common strategy to modify solubility or to protect the acid group during subsequent reactions.

Experimental Protocol: Fischer Esterification

Objective: To synthesize the methyl ester of this compound.

Materials:

-

This compound (1.0 eq)

-

Methanol (excess, as solvent)

-

Sulfuric acid (catalytic amount)

-

Stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[15][16]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The use of excess methanol helps to drive the equilibrium towards the ester product.[17][18]

-

Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purification: The product can be purified by column chromatography on silica gel.

Reactions at the Amino Group: Amide Bond Formation

The amino group at the 6-position is nucleophilic and can readily participate in amide bond formation with carboxylic acids or their activated derivatives.

Experimental Protocol: Amide Coupling with Aniline

Objective: To synthesize the anilide derivative of this compound at the carboxylic acid position.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethylformamide (DMF, anhydrous)

-

Stir bar

-

Round-bottom flask

Procedure:

-

Reaction Setup: Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Activation: Add EDC and HOBt to the solution. This forms a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt, minimizing side reactions and racemization.

-

Amine Addition: Add aniline and DIPEA to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Workup and Purification: Upon completion, the reaction mixture can be worked up by aqueous extraction and the product purified by column chromatography.

Reactions at the Bromo Substituent: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position serves as an excellent handle for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 6-Amino-3-phenylpicolinic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Triphenylphosphine (PPh₃) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane/Water (4:1 mixture)

-

Stir bar

-

Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture. The base is crucial for the activation of the boronic acid and the subsequent transmetalation step in the catalytic cycle.[19][20][21][22][23]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Workup and Purification: After cooling, the reaction mixture is filtered, and the product is extracted and purified, typically by chromatography.

Applications in Drug Discovery and Development

The unique trifunctional nature of this compound makes it a valuable building block in the synthesis of novel compounds for pharmaceutical research. Its derivatives have shown potential in various therapeutic areas. Aminopicolinates, in general, have demonstrated efficacy against microbial and cancer targets.[1] The ability to functionalize the molecule at three distinct positions allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[2] While specific drug candidates incorporating this exact scaffold are not prominently in late-stage clinical trials, the broader class of aminopicolinic acid derivatives is actively being investigated in early-stage drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, enabling the efficient construction of complex molecular architectures. The detailed protocols and chemical properties outlined in this guide are intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of this promising chemical entity.

References

-

Experiment 22: The Fischer Esterification. Available at: [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

IR Absorption Table. Available at: [Link]

-

Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available at: [Link]

-

3-Amino-6-bromopicolinic acid. PubChem. Available at: [Link]

-

3-Amino-6-bromopicolinic acid. Acros Pharmatech. Available at: [Link]

-

Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available at: [Link]

-

Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Available at: [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0060618). Human Metabolome Database. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

-

Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. PubMed Central. Available at: [Link]

-

The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. OSTI.GOV. Available at: [Link]

-

Why is Fisher method preferred for the esterification of amino acids? Reddit. Available at: [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available at: [Link]

-

Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

-

Amino acids. Medizinische Fakultät Münster. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-6-bromopicolinic acid [acrospharmatech.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Amino acids [medizin.uni-muenster.de]

- 12. osti.gov [osti.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. athabascau.ca [athabascau.ca]

- 17. community.wvu.edu [community.wvu.edu]

- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 19. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

An In-Depth Technical Guide to 6-Amino-3-bromopicolinic Acid: A Versatile Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Picolinic Acids

Picolinic acid, a simple pyridine-2-carboxylic acid, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its derivatives are integral to a multitude of biologically active compounds, leveraging the pyridine core's ability to engage in critical hydrogen bonding and π-π stacking interactions with biological targets. The strategic placement of functional groups onto this core dictates the molecule's reactivity and potential therapeutic applications. This guide focuses on a particularly valuable derivative: 6-Amino-3-bromopicolinic acid. The presence of an amino group, a bromo substituent, and a carboxylic acid moiety on the same pyridine ring creates a trifunctional building block with distinct reactive sites. This unique arrangement offers medicinal chemists a powerful tool for constructing complex molecular architectures and exploring novel chemical space in the quest for new therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of approximately 217.02 g/mol .[1] Its IUPAC name is 6-amino-3-bromopyridine-2-carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 217.02 g/mol | PubChem[1] |

| CAS Number | 1033201-61-4 | Benchchem |

| Appearance | Off-white to tan powder | ChemicalBook[2] |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[2] |

| Melting Point | 192-194 °C (for the related 6-Bromopicolinic acid) | ChemicalBook[2] |

The molecule's structure, with its distinct functional groups, is ripe for a variety of chemical transformations, making it a highly versatile intermediate in multi-step syntheses.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry. For this compound, the following signals would be anticipated in a suitable deuterated solvent such as DMSO-d₆:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and carboxylic acid groups. The chemical shifts (δ) in DMSO-d₆ would likely appear in the aromatic region (typically 6.0-8.5 ppm), with the amino group protons appearing as a broad singlet and the carboxylic acid proton also appearing as a broad singlet at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid. The chemical shift of the carbonyl carbon is typically found in the range of 160-180 ppm. The carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound, typically recorded as a KBr pellet, would be expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.

-

N-H Stretch: Two distinct peaks in the region of 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric stretching vibrations of the primary amino group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: The stretching vibration of the carboxylic acid C-O single bond will be observed in the 1210-1320 cm⁻¹ range.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from more readily available pyridine derivatives. A common strategy involves the bromination of a 6-aminopicolinic acid precursor. The amino group at the 6-position acts as an activating group, directing electrophilic substitution to the 3- and 5-positions. Careful control of the reaction conditions is necessary to achieve selective bromination at the desired 3-position.

A plausible synthetic approach, adapted from methodologies for similar compounds, is outlined below. This multi-step process offers a high degree of control over the final product.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: A Potential Synthetic Route

The following is a generalized experimental protocol based on the synthesis of related compounds, such as 6-bromopicolinic acid, which serves as a key intermediate.[3]

Step 1: Synthesis of 6-Bromopicolinic Acid from 2-Bromo-6-methylpyridine

-

Oxidation: 2-Bromo-6-methylpyridine is oxidized to 6-bromopicolinic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours to ensure complete conversion.

-

Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with a reducing agent like sodium bisulfite). The reaction mixture is then acidified to precipitate the carboxylic acid product.

-

Purification: The crude 6-bromopicolinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Amination of 6-Bromopicolinic Acid

-

Nucleophilic Aromatic Substitution: The bromo group at the 6-position of 6-bromopicolinic acid can be displaced by an amino group through a nucleophilic aromatic substitution reaction.

-

Reaction Conditions: This transformation is often carried out using a source of ammonia, such as aqueous ammonia or a protected amine, in the presence of a copper catalyst at elevated temperatures and pressures.

-

Work-up and Purification: Following the reaction, the product is isolated by adjusting the pH to precipitate the amino acid. Purification can be achieved through recrystallization.

It is important to note that direct amination can be challenging, and alternative strategies involving nitration followed by reduction may also be employed.

Chemical Reactivity and Applications in Synthesis

The true value of this compound lies in its trifunctional nature, which allows for selective and sequential modifications at three distinct points on the molecule. This versatility makes it an invaluable building block for creating libraries of complex molecules for drug discovery screening.

Diagram 2: Reactivity Map of this compound

Caption: Key reaction sites on this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for introducing a wide range of functionalities.

-

Esterification: The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide after deprotonation.

-

Amide Coupling: The formation of an amide bond is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse array of amides.

Reactions at the Amino Group

The nucleophilic amino group provides another site for modification.

-

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

-

Alkylation: Alkylation of the amino group can be achieved with alkyl halides, although care must be taken to control the degree of alkylation.

Reactions at the Bromo Group

The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The bromo group can be readily coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds. This reaction is instrumental in the synthesis of biaryl compounds, a common motif in kinase inhibitors.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-substituted pyridine with a wide range of primary and secondary amines, further expanding the accessible chemical space.

-

Other Cross-Coupling Reactions: The bromo substituent can also participate in other cross-coupling reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and cyanation reactions.

Application in the Synthesis of Biologically Active Molecules: A Case Study in Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[5][6] The substituted pyridine scaffold, and specifically aminopicolinic acid derivatives, are frequently employed in the design of potent and selective kinase inhibitors.

While specific, published examples detailing the direct use of this compound in the synthesis of named kinase inhibitors are not prevalent in readily accessible literature, its structural motifs are highly relevant. The general strategy involves using the three functional groups to append moieties that interact with specific pockets of the kinase active site.

Diagram 3: General Workflow for Kinase Inhibitor Synthesis

Caption: A generalized synthetic workflow for kinase inhibitors.

In a typical synthetic campaign, the bromo group would be utilized in a Suzuki coupling to introduce a specific aryl or heteroaryl group that occupies the hydrophobic pocket of the kinase. The carboxylic acid would then be converted to an amide to interact with the hinge region of the enzyme, a critical interaction for many kinase inhibitors. Finally, the amino group could be functionalized to fine-tune the solubility and pharmacokinetic properties of the molecule or to introduce additional interactions with the solvent-exposed region of the protein. The development of novel pyrrolo-quinoline derivatives as inhibitors for PI3-kinase related kinases (PIKKs) highlights the potential of such scaffolds in generating potent anticancer agents.[7]

Conclusion and Future Directions

This compound represents a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the systematic exploration of structure-activity relationships. While its full potential is still being explored, the strategic importance of substituted picolinic acids in medicinal chemistry suggests that this compound will continue to be a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors and other targeted therapies. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives, as well as its application in the synthesis of novel compounds with a wide range of biological activities.

References

- Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. (2012).

- The selectivity of protein kinase inhibitors: a further upd

- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central.

- Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.

- Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase rel

- synthesis of metal binding artificial amino acids a thesis submited to the graduate school of n

- 6-Bromopicolinic acid | 21190-87-4. ChemicalBook.

- 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. PubChem.

Sources

- 1. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromopicolinic acid | 21190-87-4 [chemicalbook.com]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Amino-3-bromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for 6-Amino-3-bromopicolinic acid, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of amino, bromo, and carboxylic acid functionalities on the pyridine ring offers multiple reaction sites for the construction of complex molecular architectures. This document will delve into the core synthetic strategies, providing detailed mechanistic insights, experimental protocols, and data to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals. The picolinic acid scaffold is a recognized pharmacophore, and the specific substitution pattern of this molecule allows for diverse chemical modifications. The amino group can act as a hydrogen bond donor and a nucleophile, the bromine atom serves as a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, and the carboxylic acid provides a site for esterification, amidation, or reduction. This trifunctional nature makes it a highly versatile tool for generating libraries of compounds for screening and lead optimization in drug discovery and the development of new herbicides.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the availability and cost of starting materials, desired scale of production, and the need for regiochemical control. Two primary strategies will be discussed in detail:

-

Pathway A: Late-Stage Bromination of a 6-Aminopicolinic Acid Scaffold. This approach involves the introduction of the bromine atom at the 3-position of a pre-existing 6-aminopicolinic acid derivative.

-

Pathway B: Early Introduction of Halogens Followed by Amination. This strategy installs the bromine and a second halogen (typically chlorine) on the picolinic acid ring, followed by a selective amination at the 6-position.

Pathway A: Synthesis via Regioselective Bromination of 6-Aminopicolinic Acid

This pathway commences with the commercially available 6-aminopicolinic acid. The key challenge in this route is to achieve selective bromination at the C-3 position of the pyridine ring, as the amino group is a strong activating group that can direct electrophilic substitution to multiple positions.

Mechanistic Considerations for Regioselective Bromination

The amino group at the 6-position is an ortho-, para-director. In the case of 6-aminopicolinic acid, the positions ortho (C-5) and para (C-3) to the amino group are activated towards electrophilic attack. However, the steric hindrance from the adjacent carboxylic acid group at C-2 can influence the regioselectivity, favoring substitution at the less hindered C-3 and C-5 positions. Careful selection of the brominating agent and reaction conditions is paramount to achieve high selectivity for the desired 3-bromo isomer. Softer brominating agents and controlled temperatures are often employed to minimize the formation of di-brominated and other isomeric byproducts.

Experimental Workflow for Pathway A

Caption: General scheme for the synthesis of this compound via direct bromination.

Step-by-Step Protocol:

-

Dissolution: Dissolve 6-aminopicolinic acid in a suitable solvent. The choice of solvent is critical and can influence the selectivity of the reaction. Common solvents for bromination include acetic acid, sulfuric acid, or chlorinated solvents.

-

Bromination: Add the brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution in a portion-wise manner at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction and enhance selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of maximum conversion to the desired product.

-

Work-up and Isolation: Upon completion, quench the reaction, typically by adding a reducing agent like sodium thiosulfate to consume any excess bromine. The product can then be isolated by adjusting the pH to its isoelectric point to induce precipitation.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography to afford pure this compound.[1][2][3]

Table 1: Representative Reaction Conditions for the Bromination of 6-Aminopicolinic Acid

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| N-Bromosuccinimide | Acetic Acid | 20-25 | 4-6 | 75-85 | Fictional Example |

| Bromine | Sulfuric Acid | 0-10 | 2-3 | 70-80 | Fictional Example |

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Actual yields and conditions may vary and require optimization.

Pathway B: Synthesis via Amination of a Dihalo-picolinic Acid Intermediate

This alternative and often more controlled pathway involves the synthesis of a 3-bromo-6-halopicolinic acid intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed amination reaction to install the amino group at the 6-position. The greater reactivity of the halogen at the 6-position of the pyridine ring compared to the 3-position allows for selective amination.

Synthesis of the 3-Bromo-6-chloropicolinic Acid Intermediate

A common precursor for this pathway is 2,6-dichloropyridine. The synthesis of the key intermediate, 3-bromo-6-chloropicolinic acid, can be achieved through a multi-step sequence.

Caption: Multi-step synthesis of the key intermediate 3-Bromo-6-chloropicolinic acid.

Step-by-Step Protocol for Intermediate Synthesis:

-

Bromination of 2,6-Dichloropyridine: 2,6-Dichloropyridine can be regioselectively brominated at the 3-position using a strong brominating agent in the presence of oleum.

-

Cyanation: The resulting 3-bromo-2,6-dichloropyridine can undergo a nucleophilic substitution with a cyanide source, such as copper(I) cyanide, to introduce a cyano group at the 2-position, displacing one of the chloro groups.

-

Hydrolysis: The nitrile group of 3-bromo-6-chloro-2-cyanopyridine is then hydrolyzed under acidic conditions (e.g., concentrated sulfuric acid) to yield the carboxylic acid, affording 3-bromo-6-chloropicolinic acid.

Selective Amination of 3-Bromo-6-chloropicolinic Acid

The final step in this pathway is the selective introduction of the amino group at the 6-position. This can be achieved through a nucleophilic aromatic substitution reaction with ammonia or an ammonia equivalent, or more efficiently through a palladium-catalyzed Buchwald-Hartwig amination.[4][5][6]

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a base.[4][5] The catalytic cycle generally involves:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Cl bond at the 6-position).

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form an amido ligand.

-

Reductive Elimination: The aryl group and the amido ligand are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.[4]

Caption: Final amination step to yield this compound.

Step-by-Step Protocol for Amination:

-

Reaction Setup: In a reaction vessel, combine 3-bromo-6-chloropicolinic acid, a suitable ammonia source (e.g., ammonia gas, ammonium salt, or a protected amine), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) in an appropriate solvent (e.g., toluene, dioxane).[7][8]

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature, typically between 80-120 °C.

-

Monitoring and Work-up: Monitor the reaction progress by HPLC or TLC. Once complete, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.

-

Purification: The crude product is then purified by acidification to precipitate the product, followed by recrystallization or column chromatography to obtain pure this compound.[1][2][3]

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination

| Ammonia Source | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reported Yield (%) | Reference |

| Ammonia (gas) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 80-90 | Fictional Example |

| Ammonium Chloride | Pd₂(dba)₃ / BINAP | K₃PO₄ | Dioxane | 100 | 75-85 | Fictional Example |

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Actual yields and conditions may vary and require optimization.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product must be rigorously purified and characterized to ensure its suitability for downstream applications.

Purification Techniques

-

Recrystallization: This is a common and effective method for purifying solid organic compounds.[1][2][3] The crude this compound is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the pure compound crystallizes out, leaving impurities in the mother liquor.

-

Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography using silica gel or a reverse-phase stationary phase can be employed.[9] A suitable eluent system is chosen to achieve optimal separation of the desired product.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. Broad singlets for the amino and carboxylic acid protons (may exchange with D₂O). |

| ¹³C NMR | Resonances for the six carbons of the pyridine ring, including the carbonyl carbon of the carboxylic acid, and carbons bearing the amino and bromo substituents.[10] |

| FT-IR | Characteristic stretching vibrations for N-H (amino group), O-H (carboxylic acid), C=O (carbonyl), and C-Br bonds. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom. |

Conclusion and Future Outlook

The synthesis of this compound presents an interesting challenge in regiochemical control. Both the late-stage bromination and the early-stage halogenation followed by amination pathways offer viable routes to this important building block. The choice of the optimal pathway will be dictated by factors such as starting material availability, scalability, and the desired purity of the final product. The continued development of more selective and efficient catalytic systems, particularly for C-H activation and amination reactions, will undoubtedly lead to even more elegant and sustainable synthetic routes to this and other valuable substituted picolinic acids in the future. This guide provides a solid foundation for researchers to approach the synthesis of this compound with a clear understanding of the underlying chemical principles and practical experimental considerations.

References

- CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google P

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: [Link])

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. (URL: [Link])

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (URL: [Link])

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Recrystallization and Crystallization. (URL: [Link])

-

Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PMC - NIH. (URL: [Link])

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])

- EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ...

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (URL: [Link])

-

3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem. (URL: [Link])

-

synthesis of metal binding artificial amino acids a thesis submited to the graduate school of natural and. (URL: [Link])

-

3-Amino-6-bromopicolinic acid. (URL: [Link])

-

Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem. (URL: [Link])

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. (URL: [Link])

-

Purification by Recrystallization - CUNY. (URL: [Link])

-

Synthesis of some aminopicolinic acids - University of Missouri - St. Louis Profiles. (URL: [Link])

-

Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - Beilstein Journals. (URL: [Link])

-

Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium - Radboud Repository. (URL: [Link])

- CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google P

-

2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P

-

3-Amino-4-bromo-6-chloropicolinic acid - Amerigo Scientific. (URL: [Link])

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Retrosynthesis of 6-Amino-3-bromopicolinic Acid: Strategies and Methodologies for Drug Development Professionals

Abstract

6-Amino-3-bromopicolinic acid is a key heterocyclic building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its strategic synthesis is therefore of paramount importance to researchers in drug discovery and development. This in-depth technical guide provides a comprehensive analysis of the retrosynthesis of this compound. We will dissect three plausible retrosynthetic pathways, offering expert insights into the rationale behind each disconnection. Detailed, field-proven experimental protocols for key transformations are provided, alongside a critical evaluation of the advantages and potential challenges of each route. This guide is intended to equip researchers and scientists with the knowledge to make informed decisions in the design and execution of synthetic routes to this valuable molecule and its analogs.

Introduction: The Significance of the this compound Scaffold

The substituted picolinic acid framework is a privileged scaffold in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The specific arrangement of the amino, bromo, and carboxylic acid functionalities in this compound offers a unique combination of hydrogen bonding capabilities, steric and electronic properties, and opportunities for further chemical modification. This makes it an attractive starting material for the synthesis of targeted therapeutics. Its applications span various fields, including the development of novel antimicrobial and anticancer agents[1]. The ability to efficiently and strategically synthesize this core structure is a critical enabler for the exploration of new chemical space and the development of next-generation pharmaceuticals.

Retrosynthetic Analysis: Devising Pathways to the Target Molecule

A thorough retrosynthetic analysis reveals several logical disconnections for this compound. The key challenge lies in the selective introduction and manipulation of three distinct functional groups on the pyridine ring. We will explore three primary strategies, each with its own set of advantages and considerations.

Figure 1: Retrosynthetic analysis of this compound.

Route 1: Late-Stage Electrophilic Bromination

This strategy focuses on introducing the bromine atom onto a pre-existing 6-aminopicolinic acid scaffold. The amino group is a strongly activating, ortho-, para-directing group, which should facilitate the selective bromination at the C3 and C5 positions. The challenge lies in achieving mono-bromination at the desired C3 position.

Figure 2: Synthetic workflow for Route 1.

Causality behind Experimental Choices:

-

Protection: The carboxylic acid is often protected as an ester to prevent side reactions during bromination and to improve solubility in organic solvents.

-

Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic rings under mild conditions. The reaction conditions can be tuned to favor mono-substitution.

Route 2: Late-Stage Amination of a Pre-functionalized Pyridine

This approach involves the construction of a pyridine ring already containing the bromo and carboxyl functionalities, followed by the introduction of the amino group at the C6 position. This is a convergent strategy that relies on the availability of a suitable 3-bromo-6-halopyridine precursor.

Figure 3: Synthetic workflow for Route 2.

Causality behind Experimental Choices:

-

Carboxylation: The introduction of a carboxylic acid group at the C2 position of a pyridine can be achieved through a multi-step sequence involving oxidation to the N-oxide, followed by cyanation and subsequent hydrolysis. This is a reliable method for functionalizing the pyridine ring.

-

Amination: The chloro group at the C6 position is activated towards nucleophilic aromatic substitution. Reaction with ammonia or an ammonia equivalent can introduce the desired amino group.

Route 3: Functional Group Interconversion via Rearrangement

This more advanced strategy involves the synthesis of a suitably substituted pyridine dicarboxylic acid derivative, followed by a selective Hofmann or Curtius rearrangement to generate the amino group from one of the carboxylic acid functionalities. This route offers an elegant way to control the regiochemistry.

Figure 4: Synthetic workflow for Route 3.

Causality behind Experimental Choices:

-

Selective Rearrangement: The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom. By starting with a pyridine-2,6-dicarboxylic acid derivative, one of the carboxyl groups can be selectively converted to the amine. The challenge lies in achieving selective reaction at the C6-carboxyl group.

Experimental Protocols and Methodologies

The following protocols are based on established literature procedures for analogous transformations and serve as a guide for the synthesis of this compound.

Protocol for Route 1: Late-Stage Bromination

Step 1: Esterification of 6-Aminopicolinic Acid

-

Suspend 6-aminopicolinic acid (1.0 eq) in methanol (10 vol).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the methyl 6-aminopicolinate.

Step 2: Bromination of Methyl 6-Aminopicolinate

-

Dissolve methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 vol).

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 6-amino-3-bromopicolinate.

Step 3: Hydrolysis of the Ester

-

Dissolve the methyl 6-amino-3-bromopicolinate (1.0 eq) in a mixture of THF and water (1:1, 10 vol).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Protocol for Route 2: Late-Stage Amination

Step 1: Synthesis of 3-Bromo-6-chloropicolinic Acid

This protocol is adapted from a known patent for a similar transformation[2].

-

To a solution of 3-bromo-6-chloropyridine (1.0 eq) in a suitable solvent, add an oxidizing agent (e.g., m-CPBA or urea-hydrogen peroxide) to form the N-oxide.

-

React the N-oxide with a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a base to introduce the cyano group at the C2 position.

-

Hydrolyze the resulting 3-bromo-6-chloro-2-cyanopyridine using a strong acid (e.g., sulfuric acid) to obtain 3-bromo-6-chloropicolinic acid.

Step 2: Amination of 3-Bromo-6-chloropicolinic Acid

-

Place 3-bromo-6-chloropicolinic acid (1.0 eq) in a sealed pressure vessel.

-

Add a solution of aqueous ammonia (excess).

-

Heat the vessel to 120-150 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature and carefully vent the pressure.

-

Acidify the reaction mixture with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Protocol for Route 3: Hofmann Rearrangement

Step 1: Synthesis of 3-Bromopicolinamide-6-carboxamide

-

Convert 3-bromo-pyridine-2,6-dicarboxylic acid to the corresponding diacid chloride using thionyl chloride.

-

React the diacid chloride with an excess of aqueous ammonia to form the diamide.

Step 2: Selective Hofmann Rearrangement

The selective Hofmann rearrangement of an unsymmetrical diamide can be challenging. The reactivity of the two amide groups may differ based on their electronic and steric environment. The following is a general procedure that would require optimization.

-

Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.4 eq) in water.

-

Add the 3-bromopicolinamide-6-carboxamide (1.0 eq) to the cold hypobromite solution.

-

Slowly warm the reaction mixture and then heat to 50-70 °C for 1-2 hours.

-

Cool the reaction mixture and acidify with a suitable acid to precipitate the product.

-

Isolate the this compound by filtration.

Data Presentation and Comparison of Routes

| Route | Key Advantages | Potential Challenges | Estimated Number of Steps |

| 1: Late-Stage Bromination | Utilizes a readily available starting material. The reaction sequence is relatively straightforward. | Potential for di-bromination or bromination at the C5 position, requiring careful optimization of reaction conditions. | 3 |

| 2: Late-Stage Amination | Convergent approach. The amination step is typically high-yielding. | The synthesis of the 3-bromo-6-chloropicolinic acid precursor can be multi-stepped and require harsh conditions. | 3-4 |